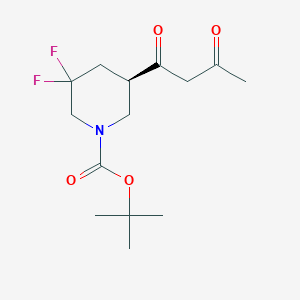

tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFFMJIIOAYJGV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)[C@@H]1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201119050 | |

| Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227198-77-6 | |

| Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227198-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Mechanistic Insights :

-

Activation : 3-Oxobutanoyl chloride reacts with DIPEA to form a mixed anhydride, enhancing electrophilicity.

-

Nucleophilic Attack : The hydroxyl group attacks the activated acyl chloride, forming the ester bond.

-

Stereochemical Retention : Mild conditions (0°C to RT) prevent racemization of the (5R) center.

Key Reaction Parameters

Solvent Selection

| Solvent | Advantages | Limitations |

|---|---|---|

| DCM | High solubility, inert atmosphere | Volatility requires cooling |

| THF | Polar aprotic, compatible with DIPEA | Lower boiling point |

| Acetonitrile | High polarity, accelerates reaction | Limited for moisture-sensitive reactions |

Base Optimization :

-

DIPEA is preferred over TEA due to higher basicity and reduced reaction times.

-

Equivalents : 1.5–2 equivalents of base ensure complete deprotonation without over-acylation.

Purification and Characterization

Purification Protocol

| Step | Description | Yield Impact |

|---|---|---|

| Extraction | EA/NaHCO₃ (pH 8–9) to remove salts | >90% recovery |

| Chromatography | Silica gel (EA/Hexane gradient) | Final purity >97% |

| Crystallization | Heptane/EA or cold hexane | Optional for solid-state |

Analytical Data (Target Compound) :

| Property | Value | Method |

|---|---|---|

| ¹H NMR | δ 4.1–4.3 (m, 2H, CH₂O), 2.3–2.5 (m, 2H, CH₂CO) | CDCl₃, 400 MHz |

| ¹³C NMR | δ 166.9 (C=O), 76.5 (C-O), 55.0 (C-F) | CDCl₃, 100 MHz |

| LC-MS | [M+H]⁺ = 305.32 (m/z) | ESI, C₁₄H₂₁F₂NO₄ |

Comparative Analysis with Analogues

Structural Variants

| Compound | CAS Number | Key Difference from Target |

|---|---|---|

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | Oxidized C4 instead of C5 acylation |

| tert-Butyl (S)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate | 2306255-10-5 | (S)-enantiomer at C5 |

Synthetic Challenges :

-

Epimerization : Avoided by using low temperatures and anhydrous conditions.

-

Side Reactions : Over-acylation prevented by limiting acyl chloride equivalents to 1.1–1.3.

Industrial-Scale Considerations

For large-scale production, the following optimizations are critical:

-

Catalyst-Free Acylation : Eliminates palladium or other metal residues, reducing purification costs.

-

Solvent Recycling : THF or DCM recovery via distillation improves sustainability.

-

Continuous Flow : Enables precise temperature control and higher throughput.

Applications and Derivatives

The compound serves as a building block in:

-

Protein Degrader Synthesis : The 3-oxobutanoyl group facilitates cycloaddition or cross-coupling reactions.

-

Fluorinated Pharmaceuticals : Geminal fluorines enhance metabolic stability and binding affinity.

| Hazard | Mitigation Strategy |

|---|---|

| Acyl Chloride | Handle under N₂, use gloves/eye protection |

| DIPEA | Use in fume hood due to amine volatility |

| Solvent Waste | Dispose via incineration or RCRA protocols |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoro groups or the oxobutanoyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is mainly used as an intermediate in the synthesis of pharmaceutical compounds.

Pharmaceutical Applications

This compound is recognized for its role as an intermediate in synthesizing pharmaceutical compounds, especially those targeting central nervous system disorders. Its structural characteristics allow modifications to enhance pharmacological activity.

Case Study: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry detailed the synthesis of several derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives showed varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The unique chemical structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural chemists tested the herbicidal properties of formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Mechanism of Action

The mechanism of action of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and oxobutanoyl groups may play a role in binding to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties and Stability

- Purity : The target compound’s purity is unspecified in available data , whereas analogs like CAS 1392473-32-3 are available at ≥97% purity .

- Stability : The Boc group in all compounds enhances stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).

- Solubility: The 3-oxobutanoyl group may reduce water solubility compared to hydroxyl- or amino-substituted derivatives, necessitating organic solvents for handling .

Biological Activity

tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C14H21F2NO4

- Molecular Weight : 305.32 g/mol

- CAS Number : 1821111-07-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain viral proteases, which are critical for viral replication. Specifically, studies have shown its potential in inhibiting the main protease (Mpro) of coronaviruses, including SARS-CoV-2, although the efficacy was noted to be modest .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against influenza and coronaviruses:

- Influenza Virus : The compound demonstrated low micromolar activity against H1N1 influenza virus, with an effective concentration (EC50) of approximately 7.4 μM and a cytotoxic concentration (CC50) of 44 μM . The selectivity index (SI), which measures the safety margin of a drug, was calculated to be 6.

| Virus Type | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| Influenza A/H1N1 | 7.4 | 44 | 6 |

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Study 1: Inhibition of Coronavirus Main Protease

In a study focused on developing non-covalent inhibitors for coronavirus Mpro, this compound was evaluated alongside other piperidine derivatives. While it showed some binding affinity to the active site of Mpro through in silico modeling, further optimization is required to enhance its inhibitory potency .

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a series of piperidine derivatives, including this compound. Modifications at various positions were assessed for their impact on biological activity. The fluorinated analogues consistently exhibited enhanced antiviral properties compared to non-fluorinated counterparts .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate?

Methodological Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. Key steps include:

- Chiral resolution : Use tert-butyl carbamate in coupling reactions under anhydrous conditions (e.g., DCM, TFA) to preserve stereochemistry .

- Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess.

- Purification : Column chromatography (silica gel) with hexane/EtOAc gradients or recrystallization from ethanol/water mixtures .

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved during structural characterization?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

- Complementary techniques : 2D NMR (COSY, NOESY) to confirm proton-proton proximities and DFT calculations to model solution-state conformers .

- Crystallographic refinement : Use SHELX for high-resolution X-ray data to resolve ambiguities in bond angles or stereochemistry .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Assign signals for the difluorinated piperidine ring (δ ~3.5–4.5 ppm for protons adjacent to fluorine) and 3-oxobutanoyl carbonyl (δ ~170–180 ppm in 13C) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-O bonds (1250–1150 cm⁻¹).

- X-ray crystallography : Resolve absolute configuration and fluorine positioning .

Advanced: How can the stability of the 3-oxobutanoyl moiety be optimized during reactions?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent keto-enol tautomerism or hydrolysis.

- Reaction conditions : Avoid protic solvents (e.g., H₂O, MeOH) and use stabilizing agents like molecular sieves for moisture-sensitive steps .

- Monitoring : LC-MS or TLC to detect degradation products.

Basic: What is the optimal method for selective removal of the tert-butyl carbamate (Boc) group?

Methodological Answer:

- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1 hr, RT).

- Quenching : Neutralize with aqueous NaHCO₃, followed by extraction with DCM to isolate the deprotected amine .

Advanced: How do stereoelectronic effects of difluoro substituents influence reactivity?

Methodological Answer:

- Conformational analysis : Fluorine’s electronegativity induces ring puckering, altering nucleophilic/electrophilic sites.

- Experimental validation : Variable-temperature NMR to study ring-flipping dynamics .

- Computational modeling : DFT (e.g., Gaussian) to map electrostatic potential surfaces and predict reaction sites .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (hexane/EtOAc or DCM/MeOH).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- TLC monitoring : Rf values calibrated against known standards .

Advanced: What computational tools predict the reactivity of the difluorinated piperidine ring?

Methodological Answer:

- DFT simulations : Calculate Fukui indices to identify nucleophilic/electrophilic regions.

- Molecular docking : Assess binding affinity with biological targets (e.g., AutoDock Vina).

- Solvent effects : COSMO-RS to model solvation impacts on reaction pathways .

Basic: How is the compound’s stability under acidic/basic conditions assessed?

Methodological Answer:

- Stress testing : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C for 24–72 hrs.

- Analysis : LC-MS to detect hydrolysis products (e.g., free amine or ketone derivatives) .

Advanced: What strategies address low yields in coupling reactions involving the piperidine core?

Methodological Answer:

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.

- Microwave-assisted synthesis : Reduce reaction time and enhance efficiency (e.g., 100°C, 30 min) .

Notes on Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.